molecular formula C10H4ClF6NO B14637134 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide CAS No. 52786-52-4

4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide

Katalognummer: B14637134
CAS-Nummer: 52786-52-4
Molekulargewicht: 303.59 g/mol
InChI-Schlüssel: QRCSJXZPEQTFCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a hexafluoropropan-2-ylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hexafluoropropan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products can include amines or alcohols.

    Hydrolysis: Products include 4-chlorobenzoic acid and hexafluoropropan-2-amine.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1,3-diaminobenzene: A related compound with similar structural features but different functional groups.

    4-Chloro-1,3-dioxolan-2-one: Another compound with a chlorine substitution on a benzene ring but with a different core structure.

Uniqueness

4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is unique due to the presence of the hexafluoropropan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

52786-52-4

Molekularformel

C10H4ClF6NO

Molekulargewicht

303.59 g/mol

IUPAC-Name

4-chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide

InChI

InChI=1S/C10H4ClF6NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H

InChI-Schlüssel

QRCSJXZPEQTFCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.